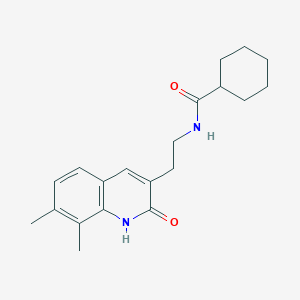

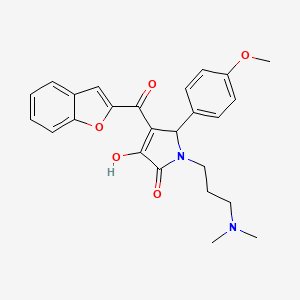

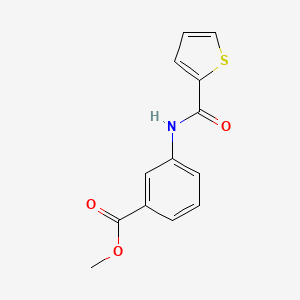

Methyl 3-(thiophene-2-carbonylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “Methyl 3-(thiophene-2-carbonylamino)benzoate”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular formula of “Methyl 3-(thiophene-2-carbonylamino)benzoate” is C10H9NO2S . The InChI Key is VLHHEYMZLXKSQO-UHFFFAOYSA-N . The SMILES representation is COC(=O)C1=C(N)C2=CC=CC=C2S1 .Aplicaciones Científicas De Investigación

Catalytic Activity in Carbonylation of Hydrocarbons

Methyl 3-(thiophene-2-carbonylamino)benzoate plays a role in the carbonylation of hydrocarbons via carbon-hydrogen activation catalyzed under irradiation, demonstrating the compound's potential in organic synthesis and chemical manufacturing processes. This research highlights its involvement in forming aldehydes by reacting hydrocarbons with carbon monoxide, a method that proceeds at ambient temperature and atmospheric pressure of CO. Such catalytic activities expand its utility in the synthesis of complex organic compounds (Sakakura et al., 1990).

Biodegradation by Burkholderia cepacia

Investigations into microbial hydrolysis reveal that Burkholderia cepacia, isolated from soil, can utilize methyl benzoate and related compounds as carbon sources. This strain's ability to hydrolyze methyl aromatic esters, including methyl thiophene-2-carboxylate, to form benzoic acid, which is then also degraded, underscores the potential environmental application of this compound in bioremediation processes. Such findings are crucial for understanding the microbial degradation pathways of synthetic organic compounds in the environment (Philippe et al., 2001).

Molecular Materials and Electrochromic Devices

Methyl 3-(thiophene-2-carbonylamino)benzoate derivatives contribute to the development of novel amorphous molecular materials and flexible organic electrochromic devices. Research into methyl-substituted derivatives of certain aromatic compounds, which share structural similarities with Methyl 3-(thiophene-2-carbonylamino)benzoate, shows promising applications in creating stable amorphous glasses and electrochromic devices that exhibit reversible color changes upon electrochemical doping and dedoping. These advancements highlight the compound's relevance in materials science, particularly for electronic and optoelectronic applications (Wan et al., 2018).

Polymer Solar Cells and Conductive Binders

In the realm of renewable energy, Methyl 3-(thiophene-2-carbonylamino)benzoate derivatives are explored for their utility in polymer solar cells and as conductive binders. Research demonstrates their application in eco-friendly solvent-processed fullerene-free polymer solar cells, achieving significant efficiency and stability. Additionally, their use in the synthesis of cyclopentadithiophene-benzoic acid copolymers for silicon nanoparticles in anode electrodes of lithium-ion batteries highlights their potential in enhancing the performance and stability of energy storage devices (Park et al., 2017; Wang et al., 2017).

Safety And Hazards

The safety data sheet for Methyl benzoate, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 3-(thiophene-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-13(16)9-4-2-5-10(8-9)14-12(15)11-6-3-7-18-11/h2-8H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPQYGOPRGDKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(thiophene-2-carbonylamino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)

![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)